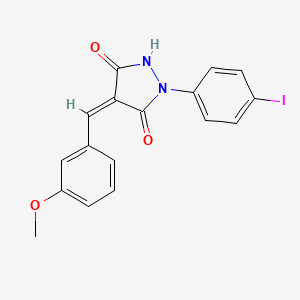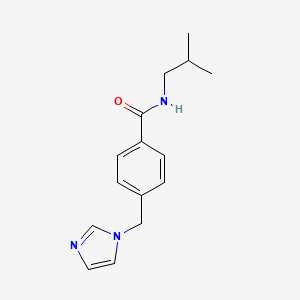![molecular formula C8H13N5O2 B6057875 N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide, commonly known as CDDO-Im, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of triterpenoids and has been extensively studied for its anti-inflammatory, anti-cancer, and antioxidant properties.
Mechanism of Action
The mechanism of action of CDDO-Im involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and anti-inflammatory genes. CDDO-Im activates Nrf2 by modifying the cysteine residues of Keap1, a protein that negatively regulates Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus, where it induces the expression of various cytoprotective genes.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. CDDO-Im can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). Moreover, CDDO-Im can scavenge free radicals and reduce oxidative stress by inducing the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Additionally, CDDO-Im can induce apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
Advantages and Limitations for Lab Experiments
The advantages of using CDDO-Im in lab experiments include its high potency, low toxicity, and ability to target multiple signaling pathways. Moreover, CDDO-Im is a synthetic compound, which allows for easy modification and optimization of its chemical structure for improved efficacy. However, the limitations of using CDDO-Im in lab experiments include its high cost and limited availability. Moreover, the mechanism of action of CDDO-Im is complex and involves the modulation of multiple signaling pathways, which can make it difficult to decipher its specific effects on a particular pathway.
Future Directions
Future research on CDDO-Im should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Moreover, further studies are needed to elucidate the specific signaling pathways targeted by CDDO-Im and its effects on various cell types. Additionally, the development of novel CDDO-Im derivatives with improved efficacy and reduced toxicity should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of CDDO-Im in humans.
Synthesis Methods
The synthesis of CDDO-Im involves the reaction of imidazole with 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) in the presence of dimethylformamide and nitric acid. The resulting compound is then purified by column chromatography to obtain pure CDDO-Im.
Scientific Research Applications
CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Several studies have shown that CDDO-Im can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways. Moreover, CDDO-Im has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CDDO-Im has been shown to have anti-inflammatory effects in various autoimmune disorders, including rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)6-10-8(12(3)4)7(5-9)13(14)15/h6H,1-4H3/b8-7-,10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUWUUWILOQZ-SDHBEMGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=C(C#N)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=C(\C#N)/[N+](=O)[O-])/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)
![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)